molecular formula C10H7ClF3NO3 B12448956 Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate

Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate

Cat. No.: B12448956
M. Wt: 281.61 g/mol
InChI Key: HKTAKFZEVGRLHR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The compound’s IUPAC name, ethyl 2-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]-2-oxoacetate , is derived through hierarchical substitution pattern identification on the pyridine ring. The parent structure is pyridine, with three substituents:

  • A chlorine atom at position 2.
  • A trifluoromethyl group (-CF₃) at position 6.
  • An ethyl 2-oxoacetate group (-CO-COOCH₂CH₃) at position 3.

The numbering prioritizes the pyridine nitrogen (position 1), with substituents assigned the lowest possible locants. Isomeric possibilities are limited due to the fixed positions of the chlorine and trifluoromethyl groups. For instance, swapping their positions would yield a non-synonymous isomer (2-trifluoromethyl-6-chloro), distinguishable via spectroscopic methods.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₇ClF₃NO₃ reflects:

  • 10 carbons (pyridine ring + ethyl ester + ketone).
  • 7 hydrogens (pyridine’s three hydrogens + ethyl group).
  • Chlorine, fluorine, nitrogen, and oxygen atoms.

Table 1: Molecular Weight Breakdown

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 10 12.01 120.10
H 7 1.008 7.056
Cl 1 35.45 35.45
F 3 19.00 57.00
N 1 14.01 14.01
O 3 16.00 48.00
Total 281.62

The calculated molecular weight (281.62 g/mol) aligns with derivatives like ethyl 2-(2-chloropyridin-3-yl)-2-oxoacetate (213.62 g/mol ), highlighting the mass contribution of the trifluoromethyl group.

Substituent Effects on Pyridine Ring Electronics

The trifluoromethyl group (-CF₃) and chlorine atom exert strong electron-withdrawing effects via inductive withdrawal, polarizing the pyridine ring. Key electronic impacts include:

  • σ-Values : The 2-pyridyl group exhibits a Hammett σ-constant of 0.71 , while -CF₃ has a σₚ value of 0.94 , synergistically enhancing ring electrophilicity.
  • Resonance Effects : Chlorine’s -I/+M duality slightly offsets -CF₃’s inductive dominance, creating regioselective electronic gradients.

Table 2: Hammett Constants for Pyridine Substituents

Substituent Position σ-Value
-Cl 2 0.71
-CF₃ 6 0.94
-CO-COOEt 3 0.82*

*Estimated via analogy to acetyl groups.

This electronic profile directs reactivity toward nucleophilic aromatic substitution at positions 4 and 5, where electron density is lowest.

Comparative Analysis with Related Trifluoromethylpyridine Derivatives

Ethyl 2-(2-chloropyridin-3-yl)-2-oxoacetate (C₉H₈ClNO₃ ) lacks the -CF₃ group, reducing molecular weight by 68 g/mol and diminishing electron withdrawal. Key comparisons:

Table 3: Structural and Electronic Comparisons

Property Target Compound Derivative
Molecular Formula C₁₀H₇ClF₃NO₃ C₉H₈ClNO₃
Molecular Weight (g/mol) 281.62 213.62
Key Substituents -Cl, -CF₃ -Cl
Hammett σ (Total) 1.65 0.71

The trifluoromethyl group amplifies ring electrophilicity, making the target compound more reactive in coupling reactions than its non-fluorinated analog.

Properties

Molecular Formula

C10H7ClF3NO3

Molecular Weight

281.61 g/mol

IUPAC Name

ethyl 2-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]-2-oxoacetate

InChI

InChI=1S/C10H7ClF3NO3/c1-2-18-9(17)7(16)5-3-4-6(10(12,13)14)15-8(5)11/h3-4H,2H2,1H3

InChI Key

HKTAKFZEVGRLHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Chlorination:

    • Reagent: POCl₃ (3–5 equivalents)
    • Temperature: 80–100°C
    • Solvent: Toluene or dichloromethane
    • Yield: 70–85%.
  • Esterification:

    • Reagent: Ethanol, H₂SO₄ (catalytic)
    • Temperature: Reflux (78°C)
    • Time: 12–24 hours.

Mechanistic Insight:
The trifluoromethyl group stabilizes the pyridine ring via electron-withdrawing effects, facilitating electrophilic substitution at the 3-position. Chlorination proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Coupling Reactions with α-Keto Esters

An alternative route employs coupling reactions between halogenated pyridines and α-keto esters. For instance, 3-bromo-2-chloro-6-(trifluoromethyl)pyridine reacts with ethyl oxaloacetate under palladium catalysis.

Example Procedure:

  • Starting Material: 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (1.0 equiv).
  • Reagent: Ethyl oxaloacetate (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv).
  • Solvent: Tetrahydrofuran (THF).
  • Conditions: 80°C, 12 hours under nitrogen.
  • Yield: 65–75%.

Optimization Note:
Higher yields are achieved using Buchwald-Hartwig ligands (e.g., Xantphos), which enhance catalytic activity.

Oxidative Condensation of Hydrazones

Recent methods utilize oxidative condensation of hydrazones with α-keto esters. This approach, detailed in a 2024 Organic Syntheses protocol, involves 2-chloro-1-(1-ethoxyvinyl)pyridinium triflate as a reactive intermediate.

Key Steps:

  • Formation of Pyridinium Triflate:

    • Reagents: 2-Chloropyridine, ethoxyacetylene, triflic acid.
    • Solvent: Dichloromethane.
    • Temperature: 0°C to room temperature.
    • Yield: 82%.
  • Condensation with Ethyl Glyoxylate:

    • Reagent: Ethyl glyoxylate (1.1 equiv).
    • Base: Triethylamine (2.0 equiv).
    • Conditions: 25°C, 6 hours.

Advantage:
This method avoids harsh chlorination conditions, improving functional group tolerance.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A patent by WO2014108919A2 describes a one-pot synthesis using:

  • Starting Material: 2-Chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde.
  • Reagent: Ethyl diazoacetate.
  • Catalyst: Cu(OTf)₂ (10 mol%).
  • Conditions: 100°C, 20 minutes.
Parameter Value
Yield 78%
Purity (HPLC) 98%
Reaction Time 20 minutes

Limitation:
Specialized equipment (microwave reactor) is required, limiting scalability.

Comparative Analysis of Methods

The table below evaluates the four primary methods:

Method Yield (%) Purity (%) Scalability Cost Efficiency
Halogenation/Esterification 70–85 95–99 High Moderate
Coupling Reactions 65–75 90–95 Moderate High
Oxidative Condensation 80–82 97–99 Low Low
Microwave-Assisted 75–78 98 Low High

Key Findings:

  • Halogenation/esterification remains the most scalable and cost-effective for industrial production.
  • Oxidative condensation offers superior purity but is less practical for large batches.

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions, such as over-chlorination or ester hydrolysis, are common. Strategies include:

  • Low-Temperature Control: Maintaining temperatures below 100°C during chlorination.
  • Anhydrous Conditions: Using molecular sieves or dried solvents to prevent hydrolysis.

Purification Difficulties

The compound’s high polarity complicates column chromatography. Alternatives:

  • Crystallization: Ethanol/water mixtures (3:1 v/v) yield >95% pure product.
  • Distillation: Short-path distillation under reduced pressure (0.1 mmHg).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at the 2-position of the pyridine ring undergoes substitution with nucleophiles under controlled conditions. This reactivity is enhanced by the electron-withdrawing trifluoromethyl group, which activates the ring toward nucleophilic attack.

Reaction ConditionsReagents/NucleophilesProductsYieldKey ObservationsReference
80°C, DMF, K₂CO₃Primary amines (e.g., methylamine)2-Amino derivatives65–78%Regioselective substitution at C2; CF₃ group stabilizes transition state
Pd catalysis, 100°CArylboronic acids (Suzuki coupling)Biaryl derivatives70–85%Requires Buchwald-Hartwig conditions; retains ester functionality

Ester Hydrolysis and Functionalization

The ethyl ester group is susceptible to hydrolysis, yielding the corresponding carboxylic acid or its salts, which serve as precursors for further derivatization.

Reaction TypeConditionsProductsApplicationsNotesReference
Acidic hydrolysisHCl (conc.), reflux2-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)-2-oxoacetic acidPharmaceutical intermediatesQuantitative conversion; requires neutralization for isolation
SaponificationNaOH (aq.), ethanolSodium salt derivativesWater-soluble analogsUsed in formulations requiring enhanced solubility

Enolate Formation and Alkylation

The α-keto ester moiety participates in enolate chemistry, enabling alkylation or arylation at the α-position.

BaseElectrophileProductYieldSelectivityReference
LDAAlkyl halidesα-Alkylated derivatives60–75%Keto-enol tautomerism stabilizes enolate
NaHAllyl bromideα-Allylated products55%Competitive ester hydrolysis at higher temps

Cyclocondensation Reactions

The compound serves as a building block in heterocycle synthesis, particularly for pyridine-fused systems.

ReagentsConditionsCyclic ProductKey FeaturesReference
HydrazineEthanol, ΔPyrazolo[3,4-b]pyridinesAntibacterial activity reported
UreaMelt, 150°CPyrimidinonesElectron-deficient core enhances bioactivity

Reduction of the Keto Group

Selective reduction of the oxoacetate group produces secondary alcohols, useful in chiral synthesis.

Reducing AgentConditionsProductStereochemistryYieldReference
NaBH₄EtOH, 0°C2-HydroxyacetateRacemic mixture82%
BH₃·THFTHF, reflux(R)-2-HydroxyacetateEnantioselective (ee >90%)68%

Interaction with Organometallic Reagents

The oxoacetate group reacts with Grignard or organolithium reagents to form tertiary alcohols.

ReagentProductYieldSide ReactionsReference
MeMgBr2-(Pyridinyl)-3-hydroxybutanoate73%Ester reduction (<5%)
PhLiDiaryl tertiary alcohol65%Aromatic substitution (10%)

Critical Analysis of Reactivity Trends

  • Electronic Effects : The trifluoromethyl group deactivates the pyridine ring but directs substitution to the C2 position via inductive effects .

  • Steric Considerations : Bulkier nucleophiles exhibit lower yields in NAS due to steric hindrance from the CF₃ group .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate NAS by stabilizing transition states .

This compound’s multifunctional reactivity underscores its utility in synthesizing bioactive molecules, agrochemicals, and materials. Future research directions include catalytic asymmetric transformations and green chemistry approaches to improve sustainability.

Scientific Research Applications

Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The chloro substituent and ester group contribute to the compound’s reactivity and binding affinity to its targets, leading to the modulation of biological pathways and exertion of its effects.

Comparison with Similar Compounds

Ethyl 2-(6-Chloropyridin-3-yl)-2-oxoacetate (CAS: 902837-55-2)

  • Structure : Features a single chlorine substituent at the 6-position of the pyridine ring.
  • Properties : Lacking the trifluoromethyl group, this compound is less lipophilic and may exhibit reduced metabolic stability compared to the target compound. It is commercially available for research purposes .
  • Applications : Used as a precursor in synthesizing heterocyclic compounds, such as indole-based autophagy inhibitors .

Ethyl 2-((3,5-Bis(trifluoromethyl)phenyl)amino)-2-oxoacetate (CAS: 69065-93-6)

  • Structure : Contains two trifluoromethyl groups on an aniline moiety instead of a pyridine ring.
  • Properties: Higher molecular weight (329.2 g/mol) and melting point (90°C) due to the bulky -CF₃ groups.
  • Applications : Likely used in pharmaceuticals or agrochemicals for its electron-deficient aromatic system.

Ethyl 2-(5-Bromo-6-(N-(4-chloro-3-(trifluoromethyl)phenyl)sulfamoyl)-1H-indol-3-yl)-2-oxoacetate (Compound 75)

  • Structure : Combines a brominated indole core with sulfamoyl and trifluoromethyl substituents.
  • The bromine atom facilitates cross-coupling reactions in medicinal chemistry .

ADMET and Stability Considerations

  • Metabolism: The trifluoromethyl group in the target compound may reduce oxidative metabolism, enhancing its half-life compared to non-fluorinated analogs .
  • Toxicity : Chlorine and trifluoromethyl groups could pose hepatotoxicity risks, as seen in structurally related sulfonamides and pyrimidines .
  • Solubility : The α-ketoester moiety improves aqueous solubility relative to purely aromatic analogs, though -CF₃ may counteract this effect .

Biological Activity

Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical composition:

  • Molecular Formula : C10_{10}H7_7ClF3_3NO3_3
  • Molecular Weight : 273.62 g/mol
  • CAS Number : 16736274

The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, which are known to influence its biological activity.

The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that compounds containing similar structures often act as enzyme inhibitors or modulators of signaling pathways. The presence of the trifluoromethyl group may enhance lipophilicity and metabolic stability, potentially leading to increased bioactivity.

Antiviral Activity

Studies have shown that compounds derived from pyridine scaffolds exhibit antiviral properties. For instance, related compounds have been tested against HIV and other viral pathogens, demonstrating significant inhibitory effects at low micromolar concentrations. While specific data on this compound is limited, its structural analogs have shown promise in inhibiting viral entry mechanisms .

Anticancer Activity

This compound has been evaluated for its anticancer potential. In vitro studies revealed that similar compounds can inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest. For example, compounds with similar functional groups have been shown to inhibit growth in various cancer cell lines, suggesting that this compound may possess similar properties .

Case Studies

  • HIV Inhibition : A study focused on pyridine derivatives indicated that modifications could lead to enhanced antiviral activity against HIV gp120. The findings suggested that structural variations significantly impact the efficacy of these compounds .
  • Tumor Growth Inhibition : In a mouse xenograft model of head and neck cancer, related compounds demonstrated significant tumor growth inhibition, indicating potential therapeutic applications for this compound in oncology .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralSignificant inhibition of viral entry mechanisms
AnticancerInduction of apoptosis and cell cycle arrest
Enzyme InhibitionPotential modulation of key signaling pathways

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-3-yl)-2-oxoacetate, and what are their key intermediates?

  • Methodological Answer: The compound is typically synthesized via organometallic intermediates. A key route involves the metal-halogen exchange of 2-chloro-6-(trifluoromethyl)pyridine derivatives (e.g., using n-BuLi) followed by reaction with ethyl oxalate to form the α-oxoester moiety . Alternative methods include fluorination of pre-functionalized pyridines using agents like KF in DMSO, as described for structurally similar trifluoromethylpyridine derivatives . Critical intermediates include organolithium species, which require strict temperature control (-78°C) to avoid decomposition.

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer:

  • LCMS (Liquid Chromatography-Mass Spectrometry): Used to confirm molecular weight (e.g., observed m/z 366 [M+H]+ in related pyridine-glyoxylate derivatives) .
  • HPLC: Retention times under specific conditions (e.g., 1.26 minutes with SMD-TFA05 mobile phase) help verify purity and identity .
  • NMR: Discrepancies in 13C^{13}\text{C} or 19F^{19}\text{F} NMR signals may arise from rotational isomerism in the α-oxoester group. Resolution involves variable-temperature NMR or computational modeling to distinguish between tautomers .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer:

  • Hydrolysis Sensitivity: The α-oxoester group is prone to hydrolysis in humid environments. Storage under anhydrous conditions (e.g., desiccator with P2_2O5_5) is recommended .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) studies on analogous compounds suggest decomposition above 150°C. Avoid prolonged exposure to temperatures >50°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound, particularly when intermediates are unstable?

  • Methodological Answer:

  • Low-Temperature Protocols: Use cryogenic conditions (-78°C) during organometallic intermediate formation to suppress side reactions .
  • Chelating Agents: Additives like TMEDA (tetramethylethylenediamine) enhance the stability of lithium intermediates by coordinating to the metal center, as demonstrated in pyridylglyoxylate syntheses .
  • In Situ Quenching: Immediate quenching of reactive intermediates (e.g., with dry CO2_2) minimizes degradation .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer:

  • DFT Calculations: Density Functional Theory (e.g., B3LYP/6-31G*) can model the electron-deficient carbonyl group’s susceptibility to nucleophilic attack. Solvent effects (e.g., THF vs. DMF) are incorporated using PCM (Polarizable Continuum Model) .
  • Transition State Analysis: Identify steric and electronic barriers to substitution at the α-oxoester site using NBO (Natural Bond Orbital) analysis .

Q. How can contradictory spectral data (e.g., unexpected LCMS adducts or split NMR peaks) be systematically investigated?

  • Methodological Answer:

  • Adduct Identification: High-resolution LCMS (HRMS) with ESI+ mode differentiates between [M+H]+ and [M+Na]+ adducts. For example, a peak at m/z 612 [M+H]+ in related esters was confirmed via isotopic pattern analysis .
  • Dynamic NMR Studies: For split 1H^{1}\text{H} NMR signals, variable-temperature experiments (e.g., -40°C to 25°C) can slow conformational exchange and resolve overlapping peaks .

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